molecular formula C9H7NOS B010754 6-Acetylbenzothiazole CAS No. 19989-35-6

6-Acetylbenzothiazole

Cat. No. B010754
CAS RN: 19989-35-6
M. Wt: 177.22 g/mol
InChI Key: KHIQJRVZQJFYKD-UHFFFAOYSA-N
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Description

6-Acetylbenzothiazole is a heterocyclic compound that has garnered attention due to its structural complexity and potential in various scientific fields. Its relevance spans across material science, pharmaceuticals, and chemical synthesis, highlighting its versatility and importance in research.

Synthesis Analysis

The synthesis of 6-Acetylbenzothiazole and related derivatives often involves reactions of 2-aminothiazole with acetylating agents. For instance, the reaction of 2-Aminothiazole with Ethyl Bromopyruvate leads to the synthesis of 6-Ethoxycarbonylimidazothiazole and related structures (Canestrari et al., 1999). This demonstrates the versatility of 2-aminothiazole derivatives as precursors in synthesizing complex benzothiazole compounds.

Molecular Structure Analysis

The molecular structure of 6-Acetylbenzothiazole derivatives has been elucidated through crystallography and spectroscopic methods. These studies reveal the intricacies of the benzothiazole ring and its substituents, providing insights into the compound's reactivity and potential applications. For example, studies on the crystal structure of related benzothiazole derivatives offer a detailed view of their molecular arrangement and bonding (Gul et al., 2020).

Chemical Reactions and Properties

6-Acetylbenzothiazole participates in various chemical reactions, demonstrating its reactivity towards nucleophiles and electrophiles. It has been involved in condensation reactions with aldehydes to form complex heterocyclic compounds, indicating its utility in synthetic chemistry (Zubarovskii & Briks, 1982). Additionally, its derivatives exhibit photosynthesis-inhibiting activity, suggesting applications in biological research (Sidóová et al., 1998).

Scientific Research Applications

  • Synthesis of Novel Derivatives : It is used in synthesizing various novel derivatives like pyrazole, isoxazole, pyrimidine, and pyrido[1,2-a]benzimidazole (Dawood, Kandeel, & Farag, 1999).

  • Potential in Cancer Treatment : It has shown potential as a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFR TK) inhibitor and as an anti-cancer agent, particularly against breast and hepatic cancer cell lines (Abd-Rabou, Abdel-Wahab, & Bekheit, 2018).

  • Antifungal Applications : A derivative, 6-Amino-2-n-pentylthiobenzothiazole (APB), inhibits ergosterol biosynthesis in Candida albicans and Saccharomyces cerevisiae, suggesting a novel antifungal mechanism (Kuchta et al., 1995).

  • Anticonvulsant Activity : Derivatives of 6-Acetylbenzothiazole exhibit anticonvulsant activity, aiding in the design of potent anticonvulsant agents (Amnerkar & Bhusari, 2010).

  • Antitumor Properties : It is a potent antitumor agent with selective growth inhibitory properties against human cancer cell lines, including breast, colon, ovarian, and renal tumors (Dubey et al., 2006).

  • Anti-acetylcholinesterase Agents : Derivatives have been designed as new anti-acetylcholinesterase agents, with one compound showing significant activity (Akrami et al., 2015).

  • Cytotoxic Activity : It exhibits good cytotoxic activity in vitro and significant antitumor activity in vivo against various cancer models (Stojković et al., 2006).

  • Precursor to Biologically Important Compounds : It serves as a precursor to polysubstituted thiophenes and benzo[g]thiazo[3.2-a]pyridines, important in biological and commercial contexts (Raslan et al., 1999).

  • Anti-Candida Activity : It has demonstrated anti-Candida activity, effective against various Candida strains (Bujdáková et al., 1993).

  • Antineurodegenerative Potential : Derivatives show strong inhibitory activity against acetylcholinesterase, suggesting potential as antineurodegenerative agents (Tripathi & Ayyannan, 2018).

properties

IUPAC Name

1-(1,3-benzothiazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIQJRVZQJFYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445314
Record name 6-ACETYLBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetylbenzothiazole

CAS RN

19989-35-6
Record name 6-ACETYLBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Burger, SN Sawhney - Journal of Medicinal Chemistry, 1968 - ACS Publications
Bioisosteric substitution of benzothiazole for quino-line has been tried on three occasions, 2” 4 each time for derivatives containing the dialkylaminoalkylamino chain characteristic of the …
Number of citations: 122 pubs.acs.org
J Wada, T Suzuki, M Iwasaki, H Miyamatsu… - Journal of Medicinal …, 1973 - ACS Publications
… A mixture of 2phenyl-6-acetylbenzothiazole (4a)8 (10 g, 0.05 mol), sulfur (1.6 g, 0.05 mol), and morpholine (20 ml) was heated at reflux for 20 hr. The isolated morpholide was refluxed …
Number of citations: 26 pubs.acs.org
M Al Hariri, K Jouve, F Pautet, M Domard… - The Journal of …, 1997 - ACS Publications
… Trapping 2 with methyl vinyl ketone yielded a mixture of 4,5-dihydro-6-acetylbenzothiazole (7c) and the spontaneously aromatized 5-acetyl derivative 8‘c in a respective ratio (7c/8‘c: 81/…
Number of citations: 37 pubs.acs.org
P Jha, S Chaturvedi, Anju, A Kaul, N Jain… - ACS omega, 2019 - ACS Publications
… Briefly, 6-acetylbenzothiazole was reacted with 3-bromopropylamine hydrochloride in an equimolar amount to yield the primary amine intermediate. The amine was precipitated as its …
Number of citations: 2 pubs.acs.org

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